molecular formula C27H53NO2 B11113805 N-dodecyl-5-oxopentadecanamide

N-dodecyl-5-oxopentadecanamide

Cat. No.: B11113805
M. Wt: 423.7 g/mol
InChI Key: MFCZFIHMYHIHMF-UHFFFAOYSA-N
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Description

N-dodecyl-5-oxopentadecanamide is an organic compound with the molecular formula C27H53NO2 It is characterized by the presence of a secondary amide group and a ketone group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-dodecyl-5-oxopentadecanamide typically involves the reaction of dodecylamine with a suitable ketone precursor under controlled conditions. One common method involves the use of dodecylamine and pentadecanone in the presence of a catalyst to facilitate the formation of the amide bond. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, cost-effectiveness, and scalability. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-dodecyl-5-oxopentadecanamide undergoes several types of chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The ketone group can be reduced to form secondary alcohols using reducing agents such as sodium borohydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various amide derivatives.

Scientific Research Applications

N-dodecyl-5-oxopentadecanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the formulation of surfactants, lubricants, and other industrial products.

Mechanism of Action

The mechanism of action of N-dodecyl-5-oxopentadecanamide involves its interaction with specific molecular targets and pathways. The compound’s long aliphatic chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and function. Additionally, the amide and ketone groups may participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-dodecyl-5-oxopentadecanoic acid
  • N-dodecyl-5-oxopentadecanol
  • N-dodecyl-5-oxopentadecanamine

Uniqueness

N-dodecyl-5-oxopentadecanamide is unique due to its specific combination of functional groups and long aliphatic chain. This combination imparts distinct chemical properties, making it suitable for specialized applications in various fields. Compared to similar compounds, this compound offers a balance of hydrophobic and hydrophilic characteristics, enhancing its versatility and potential for diverse applications.

Properties

Molecular Formula

C27H53NO2

Molecular Weight

423.7 g/mol

IUPAC Name

N-dodecyl-5-oxopentadecanamide

InChI

InChI=1S/C27H53NO2/c1-3-5-7-9-11-13-14-16-18-20-25-28-27(30)24-21-23-26(29)22-19-17-15-12-10-8-6-4-2/h3-25H2,1-2H3,(H,28,30)

InChI Key

MFCZFIHMYHIHMF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)CCCC(=O)CCCCCCCCCC

Origin of Product

United States

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